L-Nbdnj

Pharmacological chaperone Enzyme enhancement Glycosidase inhibition

L-Nbdnj (N-Butyl-L-deoxynojirimycin, L-NB-DNJ) is the unnatural L-enantiomer of the clinically approved iminosugar drug Miglustat (N-butyl-deoxynojirimycin, NB-DNJ, D-NB-DNJ). As an iminosugar glycomimetic, L-Nbdnj has been investigated for its allosteric enhancement of lysosomal α-glucosidase activity in Pompe disease models and its anti-inflammatory and antivirulence effects in cystic fibrosis lung disease models.

Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
Cat. No. B15564943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Nbdnj
Molecular FormulaC10H21NO4
Molecular Weight219.28 g/mol
Structural Identifiers
InChIInChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m0/s1
InChIKeyUQRORFVVSGFNRO-JXUBOQSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-Nbdnj: L-Enantiomer of Miglustat with Distinct Chaperone and Antivirulence Properties


L-Nbdnj (N-Butyl-L-deoxynojirimycin, L-NB-DNJ) is the unnatural L-enantiomer of the clinically approved iminosugar drug Miglustat (N-butyl-deoxynojirimycin, NB-DNJ, D-NB-DNJ) [1]. As an iminosugar glycomimetic, L-Nbdnj has been investigated for its allosteric enhancement of lysosomal α-glucosidase activity in Pompe disease models [2] and its anti-inflammatory and antivirulence effects in cystic fibrosis lung disease models [3]. Unlike its D-enantiomer counterpart, L-Nbdnj does not act as a broad glycosidase inhibitor, a key mechanistic distinction with implications for off-target effect profiles [1].

Why L-Nbdnj Cannot Be Substituted by D-NB-DNJ (Miglustat) or Other Iminosugars


Generic substitution of L-Nbdnj with its D-enantiomer Miglustat (D-NB-DNJ) or other iminosugars is mechanistically inappropriate due to fundamental differences in stereochemistry-driven pharmacology. Miglustat functions as a competitive inhibitor of ceramide-specific glucosyltransferase and multiple glycosidases including α-glucosidases I and II, and β-glucosidase 2 [1]. In contrast, L-Nbdnj lacks glycosidase inhibitory activity and instead acts as an allosteric enhancer of α-glucosidase [2], while also exhibiting selective non-lysosomal glucosylceramidase (NLGase) inhibition and antivirulence properties distinct from its D-enantiomer [3]. These divergent mechanisms produce quantitatively different pharmacological profiles in terms of enzyme modulation, cellular response, and in vivo dosing requirements.

L-Nbdnj Quantitative Differentiation Evidence vs. D-NB-DNJ (Miglustat) and Iminosugar Comparators


Mechanistic Differentiation: L-Nbdnj Lacks Glycosidase Inhibitory Activity Unlike D-NB-DNJ

L-Nbdnj does not inhibit glycosidase enzymes, whereas its D-enantiomer Miglustat (D-NB-DNJ) acts as a broad glycosidase inhibitor. This represents a fundamental mechanistic differentiation arising from stereochemistry [1].

Pharmacological chaperone Enzyme enhancement Glycosidase inhibition Pompe disease

L-Nbdnj Enhances α-Glucosidase Activity in Pompe Fibroblasts: EC50 = 1500 nM

L-Nbdnj acts as an allosteric enhancer of lysosomal α-glucosidase (GAA) activity in Pompe disease patient fibroblasts, with an EC50 of 1500 nM. In contrast, D-NB-DNJ (Miglustat) does not exhibit this enhancement property and instead inhibits α-glucosidase activity [1].

Pompe disease Pharmacological chaperone Enzyme enhancement Allosteric modulator

In Vivo Anti-Inflammatory Efficacy: 40-Fold Lower Dose of L-Nbdnj vs. D-NB-DNJ for Neutrophil Reduction

In murine models of Pseudomonas aeruginosa-induced lung inflammation, L-Nbdnj reduced neutrophil recruitment at a dose 40-fold lower than that required for its D-enantiomer counterpart (ent-1 vs. D-enantiomer) [1]. This substantial potency difference highlights the functional divergence driven by stereochemistry in vivo.

Cystic fibrosis Anti-inflammatory Neutrophil recruitment Pseudomonas aeruginosa

L-Nbdnj Selectively Inhibits NLGase (IC50 = 7.7 μM) with Weaker GCase Inhibition (IC50 = 62 μM)

L-Nbdnj exhibits selective inhibition of non-lysosomal glucosylceramidase (NLGase) over glucocerebrosidase (GCase) in human SH-SY5Y neuroblastoma cells. The compound inhibits NLGase with an IC50 of 7.7 μM, while requiring an 8-fold higher concentration to achieve 50% GCase inhibition (IC50 = 62 μM) [1]. N-alkyl-L-deoxyiminosugars as a class selectively inhibit NLGase activity [2].

Non-lysosomal glucosylceramidase NLGase Enzyme selectivity Glycosphingolipid

L-Nbdnj as Antivirulence Agent: Bacterial Load Reduction Without Direct Bactericidal Activity

In a murine model of chronic Pseudomonas aeruginosa infection, L-Nbdnj produced a significant decrease in airway bacterial load without exhibiting in vitro bacteriostatic or bactericidal activity. This antivirulence effect was accompanied by modest reduction of inflammatory cells [1]. Mechanistically, L-Nbdnj interferes with host cytoskeleton regulatory proteins, downregulates P. aeruginosa virulence factors, and affects pathogen adhesion to human cells [1].

Antivirulence Cystic fibrosis Pseudomonas aeruginosa Host-pathogen interaction

L-Nbdnj: Validated Research Applications Based on Quantitative Evidence


Pharmacological Chaperone Research in Pompe Disease

L-Nbdnj is appropriate for investigations requiring allosteric enhancement of lysosomal α-glucosidase activity without concomitant enzyme inhibition. The compound demonstrates EC50 = 1500 nM for GAA enhancement in Pompe patient fibroblasts, whereas D-NB-DNJ lacks this property and instead inhibits the enzyme [1]. This application scenario is supported by direct comparative evidence distinguishing L-Nbdnj from its D-enantiomer for chaperone-based approaches to Pompe disease.

Anti-Inflammatory Studies in Cystic Fibrosis Lung Disease Models

L-Nbdnj is suitable for preclinical studies of CF airway inflammation requiring lower dosing than D-NB-DNJ. Direct comparative evidence shows L-Nbdnj reduces neutrophil recruitment at 10 mg/kg, a 40-fold lower dose than required for the D-enantiomer [1]. This quantitative advantage supports applications where minimizing compound exposure while maintaining anti-inflammatory efficacy is a research priority.

Antivirulence and Host-Directed Antibacterial Research

L-Nbdnj is applicable to host-directed antivirulence studies in chronic Pseudomonas aeruginosa infection models. The compound reduces bacterial load in murine airways without direct bactericidal activity, acting instead via interference with host cytoskeleton regulatory proteins and downregulation of bacterial virulence factors [1]. This mechanism contrasts with conventional antibiotics and supports research into resistance-sparing therapeutic strategies for CF.

Selective NLGase Inhibition Studies in Glycosphingolipid Metabolism

L-Nbdnj provides a tool for studies requiring preferential inhibition of non-lysosomal glucosylceramidase (NLGase) over lysosomal glucocerebrosidase (GCase). With NLGase IC50 = 7.7 μM and GCase IC50 = 62 μM in human SH-SY5Y cells (8-fold selectivity) [1], the compound enables investigations into NLGase-specific roles in glycosphingolipid metabolism with reduced confounding GCase inhibition.

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